Triisononyl trimellitate

描述

Triisononyl trimellitate is a high-performance plasticizer known for its superior temperature resistance and low volatility. It is commonly used in the production of flexible polyvinyl chloride (PVC) products, providing enhanced flexibility and durability. This compound is particularly valued in applications requiring high thermal stability and low migration properties.

准备方法

Synthetic Routes and Reaction Conditions: Triisononyl trimellitate is synthesized through the esterification of trimellitic anhydride with isononyl alcohol. The process involves the following steps:

Reactants: Trimellitic anhydride and isononyl alcohol are mixed in a mole ratio of 1:3.5-1:4.5.

Catalyst and Temperature: Activated carbon (0.1-0.3% of the weight of trimellitic anhydride) is added, and the mixture is heated to 185-195°C. A catalyst (0.05-0.2% of the weight of trimellitic anhydride) is then introduced, and the temperature is raised to 185-245°C for 3-4 hours.

Dealcoholization: The acid value is controlled below 0.50 mgKOH/g, and negative pressure dealcoholization is carried out until no return liquid exists.

Refining: Sodium hydroxide solution (10-15% concentration) is added to control the acid value below 0.07 mgKOH/g. Water is introduced as an entrainer for dealcoholization refining.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high efficiency and product quality. The process is designed to minimize pollution, reduce energy consumption, and achieve high yields.

化学反应分析

Hydrolysis Reactions

TINTM undergoes hydrolysis in aqueous environments, particularly under acidic or alkaline conditions, yielding trimellitic acid and isononyl alcohol :

Hydrolysis Characteristics

-

Rate : Slow under neutral conditions due to low water solubility (5.4 ng/L at 20°C) .

-

Biological Relevance : Hydrolysis is the primary metabolic pathway in vivo, producing less toxic monoesters .

Thermal Decomposition

At elevated temperatures (>300°C), TINTM decomposes into:

-

Trimellitic acid derivatives

-

Alkenes (from isononyl alcohol decomposition)

Thermal Stability Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 349.8°C | |

| Flash Point | 465°C | |

| Vapor Pressure | 0.011 Pa at 20°C |

Decomposition is negligible below 245°C, making TINTM suitable for high-temperature polymer applications .

Catalytic Transesterification

TINTM can undergo transesterification with other alcohols (e.g., methanol or ethanol) in the presence of acid/base catalysts :

Industrial Relevance : This reaction modifies ester groups for specialized plasticizers but is less common due to TINTM’s stability .

Oxidative Reactions

Strong oxidizing agents (e.g., HNO₃, KMnO₄) cleave ester bonds, producing:

-

CO₂

-

Short-chain carboxylic acids

-

Alcohol oxidation byproducts

Oxidative pathways are minor in biological systems compared to hydrolysis .

Interaction with Alkalis

During synthesis, NaOH (10–15% concentration) neutralizes residual acidity, ensuring product stability :

This step reduces the acid value to <0.07 mg KOH/g, critical for industrial-grade TINTM .

Compatibility with Polymers

TINTM interacts with polymers (e.g., PVC, polyurethanes) via:

-

Dipole-dipole interactions between ester groups and polymer chains.

Performance Metrics

| Property | Impact on Polymers |

|---|---|

| Volatility | Low (vapor pressure: 0.011 Pa) |

| Plasticizing Efficiency | High (>90% retention at 150°C) |

科学研究应用

Chemical Characteristics

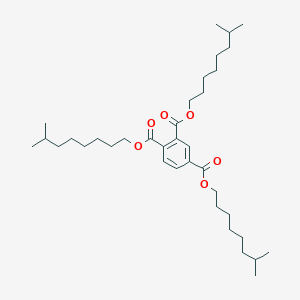

- Molecular Formula : C27H50O6

- CAS Number : 53894-23-8

- Molecular Weight : 478.68 g/mol

- Appearance : Colorless to pale yellow liquid

Plasticizer in Polymers

TINTM serves primarily as a plasticizer in the production of flexible PVC and other polymers. Its high molecular weight contributes to lower volatility and migration compared to traditional plasticizers like phthalates. This characteristic enhances the durability and longevity of plastic products used in various applications, including:

- Cables and Wires : TINTM is utilized in electrical insulation materials due to its excellent thermal stability and aging resistance .

- Building Materials : It improves the flexibility and resilience of construction materials, making them more durable against environmental stresses .

Flame Retardant

TINTM also functions as a flame retardant in various applications. Its high thermal stability helps reduce flammability in materials such as:

- Construction Products : Used in coatings and sealants to enhance fire resistance.

- Textiles : Incorporated into fabrics to meet safety standards for fire resistance .

Environmental Impact Assessments

Recent studies have assessed the environmental impact of TINTM, focusing on its persistence and bioaccumulation potential. The Canadian government conducted a screening assessment as part of its Chemicals Management Plan, evaluating TINTM alongside other trimellitates . Key findings include:

- Low Toxicity : TINTM exhibits low acute toxicity levels, with no significant evidence of reproductive or developmental toxicity found at typical exposure levels .

- Environmental Fate : The compound is characterized by low volatility and moderate hydrophobicity, which influences its behavior in aquatic environments.

Plasticizer Performance

A case study highlighted TINTM's effectiveness when blended with other plasticizers to enhance performance parameters such as flexibility and processing characteristics in PVC formulations. The study demonstrated that TINTM could improve mechanical properties while maintaining low migration rates.

Flame Retardancy Evaluation

Another study evaluated the flame retardant properties of TINTM in building materials. The results indicated that incorporating TINTM significantly reduced flammability while maintaining structural integrity under heat exposure .

作用机制

Triisononyl trimellitate acts as a plasticizer by embedding itself between the polymer chains of PVC. This reduces intermolecular forces, allowing the chains to slide past each other more easily, thus increasing the flexibility of the material. The compound’s molecular structure provides high thermal stability and resistance to migration, making it suitable for demanding applications .

相似化合物的比较

Trioctyl trimellitate (TOTM): Similar in structure but with octyl groups instead of isononyl groups. TOTM is also used as a plasticizer but has different thermal and migration properties.

Diisononyl phthalate (DINP): Another plasticizer with similar applications but lower thermal stability compared to triisononyl trimellitate.

Di-2-ethylhexyl phthalate (DEHP): Widely used plasticizer with higher volatility and lower thermal stability than this compound.

Uniqueness: this compound stands out due to its superior thermal stability, low volatility, and excellent resistance to migration. These properties make it particularly suitable for high-temperature applications and environments requiring long-term durability .

生物活性

Triisononyl trimellitate (TINTM) is a chemical compound classified as a trimellitate ester, specifically the triester of trimellitic acid with three isononyl alcohol groups. Its unique structure and properties make it an important plasticizer in various industrial applications. This article explores the biological activity of TINTM, including its metabolic pathways, toxicity, and interactions with biological systems, supported by data tables and research findings.

- Chemical Formula : C27H50O6

- Molecular Weight : Approximately 546.78 g/mol

- Structure : TINTM features a central trimellitic acid molecule with three long-chain isononyl groups, which enhances its plasticizing properties and alters its biological interactions.

Metabolic Pathways

TINTM undergoes metabolic processes primarily through hydrolysis and oxidation. The metabolic breakdown typically yields monoesters as the main metabolites. Research indicates that the oxidative products appear at lower levels compared to other similar compounds, suggesting a potentially lower toxicity profile.

Table 1: Metabolites of this compound

| Metabolite | Description | Toxicity Level |

|---|---|---|

| Monoesters | Primary metabolites | Low |

| Oxidative products | Secondary metabolites | Very Low |

Toxicological Profile

The toxicological assessment of TINTM indicates that it exhibits lower toxicity compared to other plasticizers like phthalates. Studies have shown that TINTM is slightly irritating in animal models, such as New Zealand White rabbits, but does not demonstrate significant reproductive toxicity. This positions TINTM as a safer alternative for use in consumer products.

Case Study: Irritation Effects

Biological Interactions

TINTM's long hydrocarbon chains facilitate hydrophobic interactions with various biological molecules, which can influence cellular uptake and distribution. Research indicates that these interactions may enhance the performance of polymer blends in applications such as automotive interiors and medical devices.

Table 2: Biological Interaction Mechanisms

| Interaction Type | Description | Implications |

|---|---|---|

| Hydrophobic Interactions | Interaction with cell membranes | Affects cellular uptake |

| Polymer Chain Disruption | Enhances flexibility in PVC | Improves processing properties |

Applications in Industry

Due to its favorable biological activity and low toxicity, TINTM is widely used as a plasticizer in various industries, including:

- Automotive : Enhances flexibility and durability of interior materials.

- Medical Devices : Used in formulations where biocompatibility is critical.

- Construction : Improves the workability of PVC products.

属性

IUPAC Name |

tris(7-methyloctyl) benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDXSCXISVYHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274203 | |

| Record name | Tris(7-methyloctyl) trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

53894-23-8, 890091-51-7 | |

| Record name | Triisononyl trimellitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(7-methyloctyl) trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisononyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISONONYL TRIMELLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T06P0GMA66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。